molecular formula C19H22N2O B3009828 1-(diphenylmethyl)piperidine-4-carboxamide CAS No. 184780-42-5

1-(diphenylmethyl)piperidine-4-carboxamide

Cat. No. B3009828
Key on ui cas rn: 184780-42-5
M. Wt: 294.398
InChI Key: LDQSDLVQUXPSIT-UHFFFAOYSA-N
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Patent
US05872115

Procedure details

Step 1): Bromodiphenylmethane (2.5 g, 0.01 mol) in DMF (10 ml) was added dropwise at 0°-5° C. to a mixture of isonipecotamide (1.3 g, 0.01 mol) and K2CO3 (1.4 g) in DMF (25 ml). The reaction mixture was stirred for 2 hours at 0°-5° C., then poured into water. The mixture was extracted with ethylether, then the extract was washed with brine, dried (MgSO4) and evaporated to give 1-diphenylmethylpiperidine-4-carboxamide (66%): mp 150° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[NH:15]1[CH2:23][CH2:22][CH:18]([C:19]([NH2:21])=[O:20])[CH2:17][CH2:16]1.C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[C:3]1([CH:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:15]2[CH2:23][CH2:22][CH:18]([C:19]([NH2:21])=[O:20])[CH2:17][CH2:16]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 0°-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethylether
WASH
Type
WASH
Details
the extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CCC(CC1)C(=O)N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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